molecular formula C23H29N3O2 B2523658 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine CAS No. 2034468-97-6

4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine

Cat. No.: B2523658
CAS No.: 2034468-97-6
M. Wt: 379.504
InChI Key: VGKBKZYZNBYCDP-UHFFFAOYSA-N
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Description

4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, Suzuki–Miyaura coupling requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol) under inert atmosphere conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is unique due to its combination of three distinct ring structures (pyridine, piperidine, and pyrrolidine), which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23(20-8-12-24-13-9-20)25-15-10-21(11-16-25)26-14-4-7-22(26)18-28-17-19-5-2-1-3-6-19/h1-3,5-6,8-9,12-13,21-22H,4,7,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKBKZYZNBYCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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